6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C19H13N5S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5S/c1-2-7-16-13(4-1)5-3-6-15(16)12-17-23-24-18(21-22-19(24)25-17)14-8-10-20-11-9-14/h1-11H,12H2 |
InChI Key |
ADOSCTWZJDWOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)C5=CC=NC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 6-(1-Naphthylmethyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a naphthylmethyl group and a pyridinyl moiety attached to a triazolo-thiadiazole framework. This unique arrangement is believed to contribute to its biological efficacy.
Structural Formula
Anticancer Activity
-
Mechanisms of Action : Compounds in the triazolo-thiadiazole category have shown promising anticancer properties through various mechanisms:
- Inhibition of DNA/RNA Synthesis : These compounds can inhibit nucleic acid synthesis, disrupting cancer cell proliferation.
- Targeting Key Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with kinases involved in tumorigenesis .
- COX Inhibition : Selective inhibition of cyclooxygenase (COX) enzymes has been implicated in their anti-inflammatory and anticancer effects .
- Case Studies :
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against a range of pathogens:
- Bacterial Inhibition : Triazolo-thiadiazoles have shown activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Certain derivatives have been tested for antifungal efficacy, demonstrating potential as therapeutic agents against fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-thiadiazoles is notable:
- COX-1 and COX-2 Inhibition : Studies indicate that these compounds can selectively inhibit COX-2, leading to reduced inflammation without significantly affecting COX-1, which is crucial for maintaining gastric mucosa .
Synthesis and Testing
Recent studies have synthesized various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole using microwave-assisted methods. The synthesized compounds were subjected to pharmacological screening for their analgesic and anti-inflammatory activities.
| Compound | Antinociceptive Activity | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| 5g | Significant | Moderate | High |
| 5j | Highly Significant | Low | Very High |
Research Findings
Research has consistently shown that triazolo-thiadiazoles possess a broad spectrum of biological activities. For instance, one study reported that specific derivatives exhibited remarkable antitumor activity by targeting pathways involved in cell division and apoptosis .
Comparison with Similar Compounds
Key Research Findings
Anticancer Mechanisms
Preparation Methods
Synthesis of 4-Amino-5-mercapto-3-substituted s-triazoles
A key precursor involves the synthesis of 4-amino-5-mercapto-3-substituted s-triazoles, which serve as building blocks for the target compound. The general route is:
- S-alkylation of potassium 3-aroyldithiocarbazates with methyl iodide, followed by hydrazinolysis, yielding 4-amino-5-mercapto-s-triazoles.
- Alternatively, direct hydrazinolysis of potassium 3-aroyldithiocarbazates provides the mercapto-triazoles efficiently.
Cyclization to Form the Triazolothiadiazole Core
The mercapto-triazoles undergo cyclization with suitable electrophiles, such as heteroaromatic aldehydes or acyl chlorides , under reflux conditions with acids like p-toluenesulfonic acid or acetic anhydride, leading to the formation of the fused heterocyclic system.
Introduction of the 1-Naphthylmethyl Group
The naphthylmethyl moiety is introduced via nucleophilic substitution or alkylation :
- Reaction of the heterocyclic intermediate with 1-naphthylmethyl halides (e.g., naphthylmethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- The alkylation typically occurs at the amino or thiol groups, depending on the precursor's functional groups, under mild conditions to avoid side reactions.
Preparation from 1,3,4-Thiadiazole Derivatives
Synthesis of 2-Amino-5-Substituted 1,3,4-thiadiazoles
This pathway involves:
- Acylation of thiosemicarbazide derivatives with acids or acid chlorides to form acyl-thiosemicarbazides.
- Dehydration of these intermediates with dehydrating agents such as sulfuric acid, polyphosphoric acid, or methanesulfonic acid to produce 2-amino-5-substituted 1,3,4-thiadiazoles.
Cyclization to Form the Heterocyclic Core
The 2-amino-5-substituted thiadiazoles are cyclized with heteroaromatic aldehydes or acyl chlorides under reflux with catalysts like p-toluenesulfonic acid, forming the fused heterocycle.
Functionalization with 4-Pyridinyl Group
The introduction of the 4-pyridinyl group is achieved through nucleophilic substitution :
- Reaction of the heterocyclic intermediate with 4-pyridyl derivatives (e.g., 4-pyridyl halides) in the presence of bases such as potassium carbonate.
- Microwave-assisted methods have been employed for rapid and high-yielding synthesis, utilizing conditions like 250 W microwave irradiation at elevated temperatures (~140°C).
Microwave-Assisted Synthesis
Recent advances have demonstrated the efficiency of microwave irradiation to accelerate heterocyclic synthesis:
- Reaction conditions : Typically 5–15 minutes at 250 W, with solvents like ethanol or acetic acid.
- Advantages : Higher yields, shorter reaction times, cleaner products, and simplified work-up procedures.
For example, the synthesis of similar heterocycles via microwave irradiation involves mixing precursors with catalysts such as phosphorus oxychloride or triethylamine, followed by irradiation under controlled conditions.
Data Tables and Reaction Conditions
(Note: Exact yields depend on specific experimental conditions and precursors used.)
Supporting Literature and Validation
- From : The synthesis of s-triazolo[3,4-b]-l,3,4-thiadiazoles involves hydrazinolysis and cyclization of mercapto-triazoles, with subsequent alkylation for side-chain modifications.
- From : Microwave-assisted methods significantly improve synthesis efficiency, providing high yields and purity.
- From : The synthesis of heterocyclic hybrids with similar structures confirms the feasibility of alkylation and cyclization strategies.
- From : Microwave irradiation accelerates heterocycle formation, especially when using phosphorus oxychloride or acetic anhydride as cyclizing agents.
Q & A
Q. Screening Protocols :
- In vitro assays : MTT for cytotoxicity, broth microdilution for antimicrobial activity .
- Molecular Docking : AutoDock Vina predicts binding modes to targets like 3LD6 (14α-demethylase) .
Advanced: How do reaction conditions influence rearrangements or byproduct formation during synthesis?
Acid/base conditions drastically alter reaction pathways:
- Acid-Catalyzed Rearrangements : Concentrated HCl under reflux converts triazolothiadiazoles to benzothiazoles via ring opening (e.g., thiosemicarbazide intermediates) .
- Base-Mediated Contractions : NaOH/EtOH at 80°C induces ring contraction to imidazothiazoles, confirmed by mass spectrometry (N₂ loss) .
Mitigation : Use inert atmospheres (N₂/Ar) to suppress oxidation and optimize stoichiometry (1:1.2 molar ratio for cyclization) .
Advanced: How can structural modifications enhance biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. Optimization Strategies :
- Introduce electron-withdrawing groups (e.g., CF₃) to stabilize π-π stacking with target proteins .
- Use prodrug approaches (e.g., esterification) to improve solubility .
Advanced: How to resolve contradictions in biological assay data across studies?
Discrepancies in IC50/MIC values often arise from:
Q. Resolution Methods :
- Dose-Response Curves : Perform 8-point assays (0.1–100 µM) with triplicate replicates .
- Positive Controls : Compare to standard drugs (e.g., doxorubicin for cytotoxicity; fluconazole for antifungal activity) .
Advanced: What computational methods optimize molecular docking studies for this compound?
Key steps for reliable docking:
- Protein Preparation : Retrieve PDB structures (e.g., 3LD6 for 14α-demethylase), remove water, add hydrogens, and assign charges (AMBER force field) .
- Ligand Preparation : Generate 3D conformers (Open Babel) and assign partial charges (Gasteiger method) .
- Validation : Redock co-crystallized ligands (RMSD <2.0 Å) and use consensus scoring (AutoDock Vina + Glide) .
Advanced Modeling : MD simulations (50 ns, GROMACS) assess binding stability (e.g., RMSF <1.5 Å for key residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
